An In-depth Technical Guide to the Physicochemical Properties and Molecular Profile of Hexyl Anisate
An In-depth Technical Guide to the Physicochemical Properties and Molecular Profile of Hexyl Anisate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Hexyl Anisate
Hexyl anisate is the common name for the ester formed from anisic acid (methoxybenzoic acid) and hexanol. As an aromatic ester, its molecular architecture—comprising a stable benzene ring, a methoxy group, and a moderately long alkyl chain—confers properties that make it relevant in the fields of cosmetics, fragrances, and as a potential scaffold in medicinal chemistry. The position of the methoxy group on the benzene ring gives rise to three distinct isomers: ortho-(2-), meta-(3-), and para-(4-). This guide will focus primarily on the ortho- and para-isomers, which are more commonly referenced, while acknowledging the existence of the meta-isomer. Due to its classification as an alkyl ester, its toxicological profile and applications are often considered within this broader chemical family, which has been extensively reviewed for safety in consumer products.[1][2]
Part 1: Molecular and Chemical Identity
A precise understanding of a molecule's identity is the foundation of all further physicochemical and toxicological evaluation. Hexyl anisate is defined by its molecular formula, weight, and unique identifiers for its isomers.
The molecular formula for all isomers of hexyl anisate is C₁₄H₂₀O₃ .
The molecular weight, derived from this formula, is 236.31 g/mol .[3]
Key identifiers for the common isomers are:
| Isomer | Synonym(s) | CAS Number |
| o-Hexyl Anisate | Hexyl 2-methoxybenzoate | 71605-88-4[3] |
| p-Hexyl Anisate | Hexyl 4-methoxybenzoate | 81542-09-8 |
| Hexyl Anisate | (Isomer unspecified) | 71607-26-6[4] |
Molecular Structure
The structural arrangement of the ester linkage and the methoxy group's position on the benzene ring dictates the molecule's polarity, steric hindrance, and potential for intermolecular interactions.
Caption: 2D structures of ortho- and para-hexyl anisate.
Part 2: Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₄H₂₀O₃ | [3] |
| Molecular Weight | 236.31 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. | Inferred from related compounds[5] |
| Boiling Point | Data not available. Estimated to be >250 °C at 760 mmHg. | Inferred from related structures |
| Melting Point | Data not available. Expected to be below 0 °C. | Inferred from related structures |
| Density | Data not available. Expected to be slightly less than 1.0 g/mL. | Inferred from related structures |
| Solubility | Expected to be insoluble in water; soluble in alcohols and other organic solvents. | Inferred from structure |
| Vapor Pressure | Expected to be low (<0.1 mmHg at 25 °C). | Inferred from structure |
| logP (o/w) | Data not available. Estimated to be in the range of 4.0-5.0. | Inferred from structure |
Part 3: Synthesis of Hexyl Anisate
The synthesis of hexyl anisate is most effectively achieved through standard esterification protocols. A common and high-yielding laboratory method involves a two-step process starting from the corresponding anisic acid isomer. This approach enhances the reactivity of the carboxylic acid, allowing the reaction to proceed under mild conditions.
Causality Behind Experimental Choices:
Direct Fischer-Speier esterification between anisic acid and 1-hexanol requires high temperatures and a strong acid catalyst, which can lead to side reactions and purification challenges. Converting the carboxylic acid to a more reactive acyl chloride (anisoyl chloride) allows the subsequent esterification to occur rapidly at or below room temperature, often leading to cleaner reactions and higher yields. The use of a mild base like pyridine is crucial to neutralize the HCl gas produced during the reaction, driving the equilibrium toward the product.
Experimental Protocol: Synthesis of p-Hexyl Anisate
This protocol is a representative procedure adapted from standard methods for synthesizing similar aromatic esters.[6]
Step 1: Synthesis of 4-Methoxybenzoyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1.0 equivalent of 4-methoxybenzoic acid (p-anisic acid).
-
Under an inert atmosphere (e.g., nitrogen), slowly add an excess (2-3 equivalents) of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
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After completion, remove the excess thionyl chloride via distillation under reduced pressure.
-
The resulting crude 4-methoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Step 2: Esterification with 1-Hexanol
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In a separate flask under an inert atmosphere, dissolve 1.2 equivalents of 1-hexanol and 1.2 equivalents of pyridine in a dry, aprotic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of the 4-methoxybenzoyl chloride (1.0 equivalent) in DCM to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexyl p-anisate.
-
Purify the final product using silica gel column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of hexyl anisate.
Part 4: Applications and Relevance in Research & Development
While specific, high-profile applications for hexyl anisate itself are not extensively documented, its chemical class and the known biological activities of its precursors provide a strong basis for its utility.
Cosmetics and Fragrance Industry
Alkyl esters are a cornerstone of the cosmetics industry, valued for their emollient and skin-conditioning properties.[1][2] The hexyl chain in hexyl anisate imparts moderate lipophilicity, suggesting it would function effectively as a non-greasy emollient, improving skin feel in lotions and creams. Furthermore, as an aromatic ester, it is expected to possess a pleasant, mild aroma, making it a candidate for use as a fragrance component or fixative. Its precursor, p-anisic acid, is known for its antiseptic and preservative properties and is used in cosmetic formulations.[7]
Relevance for Drug Development
For professionals in drug development, hexyl anisate serves as an important case study in molecular modification.
-
Prodrug Strategy: Anisic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and tyrosinase inhibitory effects.[7] Attaching a hexyl ester group is a classic prodrug strategy. This modification significantly increases the molecule's lipophilicity (as indicated by an estimated high logP), which can enhance its ability to cross cell membranes and improve oral bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterase enzymes to release the active parent acid.
-
Excipient and Formulation: Esters like hexyl anisate can be explored as non-aqueous solvents or vehicles for poorly water-soluble active pharmaceutical ingredients (APIs) in topical or transdermal delivery systems. The safety profile of alkyl esters as a class makes them attractive candidates for such formulation studies.[2]
-
Liquid Crystal Research: Esters derived from p-anisic acid are known building blocks in the synthesis of liquid crystalline materials.[6] The specific structure of hexyl anisate could be investigated for potential liquid crystal properties or as a dopant to modify the properties of existing liquid crystal mixtures.
Part 5: Safety and Toxicological Profile
-
Metabolism: Upon dermal absorption or ingestion, esters like hexyl anisate are expected to be rapidly metabolized by carboxylesterases into their constituent parts: anisic acid and 1-hexanol. Both of these metabolites have well-characterized toxicological profiles.
-
Irritation and Sensitization: Based on the broader class of alkyl esters, hexyl anisate is not expected to be a significant skin or eye irritant at typical cosmetic use concentrations. It is also not expected to be a skin sensitizer.[8]
-
Systemic Toxicity: No significant systemic toxicity is anticipated from the typical, incidental exposure levels associated with cosmetic use.
As with any chemical, appropriate laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended during handling.
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Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2012). International Journal of Toxicology. [Link]
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What is HEXYL BENZOATE. (n.d.). EWG Skin Deep. [Link]
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SAG-CS Opinion 19: Hexyl Salicylate in Cosmetic Products. (2025). GOV.UK. [Link]
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Safety Assessment of Alkyl Esters as Used in Cosmetics. (n.d.). ResearchGate. [Link]
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Methyl anisate. (n.d.). Wikipedia. [Link]
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Benzoic acid, 2-methoxy-, hexyl ester. (n.d.). NIST WebBook. [Link]
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P-ANISIC ACID. (n.d.). Ataman Kimya. [Link]
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Cosmeceutical applications of alkaloids. (n.d.). ResearchGate. [Link]
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Fiume, M. M., et al. (2017). Safety Assessment of Cross-Linked Alkyl Acrylates as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl3), 59S-88S. [Link]
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Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. [Link]
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